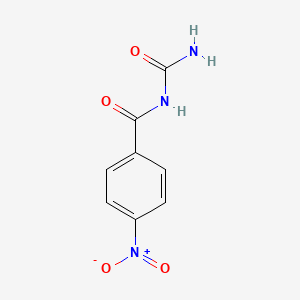
(2-Bromoethyl)(triethenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromoethyl)(triethenyl)silane is an organosilicon compound characterized by the presence of a bromoethyl group and three ethylene groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromoethyl)(triethenyl)silane typically involves the reaction of triethenylsilane with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction. The process can be summarized as follows:
Triethenylsilane+2-Bromoethanol→this compound+By-products
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Bromoethyl)(triethenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrosilylation Reactions: The ethylene groups can participate in hydrosilylation reactions, where they react with alkenes or alkynes in the presence of a catalyst to form new carbon-silicon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions with a base to facilitate the substitution.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are commonly used to promote hydrosilylation reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Hydrosilylation Reactions: Products include silane derivatives with new carbon-silicon bonds.
Wissenschaftliche Forschungsanwendungen
(2-Bromoethyl)(triethenyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of (2-Bromoethyl)(triethenyl)silane involves the reactivity of the bromoethyl and ethylene groups. The bromoethyl group can undergo nucleophilic substitution, while the ethylene groups can participate in hydrosilylation reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions, leading to the formation of new chemical bonds and the desired products.
Vergleich Mit ähnlichen Verbindungen
Triethenylsilane: Similar in structure but lacks the bromoethyl group, making it less reactive in substitution reactions.
(2-Bromoethyl)trimethylsilane: Contains a bromoethyl group but has three methyl groups instead of ethylene groups, leading to different reactivity and applications.
Uniqueness: (2-Bromoethyl)(triethenyl)silane is unique due to the combination of the bromoethyl and ethylene groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo both substitution and hydrosilylation reactions makes it a valuable compound in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
51664-51-8 |
|---|---|
Molekularformel |
C8H13BrSi |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
2-bromoethyl-tris(ethenyl)silane |
InChI |
InChI=1S/C8H13BrSi/c1-4-10(5-2,6-3)8-7-9/h4-6H,1-3,7-8H2 |
InChI-Schlüssel |
PSPIGWSLGREJFN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[Si](CCBr)(C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


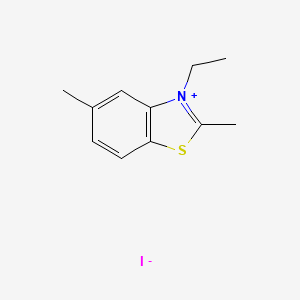

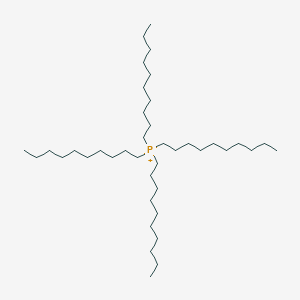
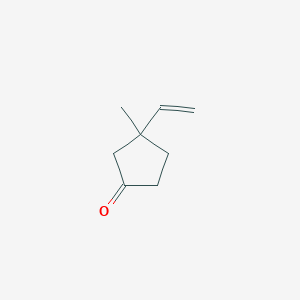
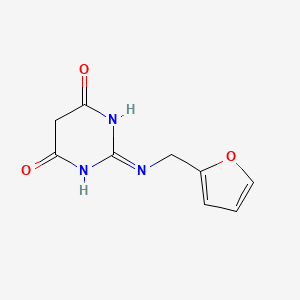
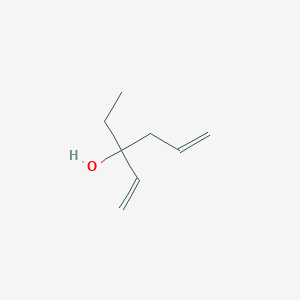

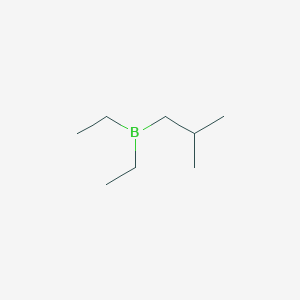
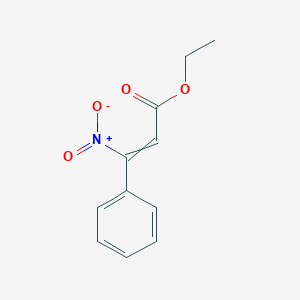
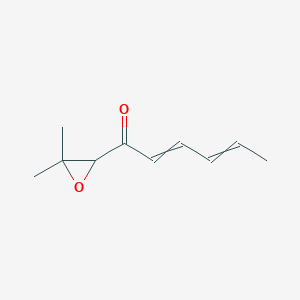
![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)
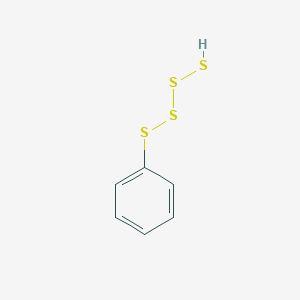
![1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one](/img/structure/B14656242.png)
